

Ethyl (3-(triethoxysilyl)propyl)carbamate: A Historical and Technical Overview

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Compound of Interest

Compound Name:	<i>Ethyl (3-(triethoxysilyl)propyl)carbamate</i>
Cat. No.:	B095803

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An In-depth Guide for Researchers and Drug Development Professionals

Ethyl (3-(triethoxysilyl)propyl)carbamate, a versatile organosilane, has carved a significant niche in materials science and biomedical applications since the broader emergence of carbamate-functionalized silanes in the 1970s. Its unique bifunctional nature, possessing both a reactive triethoxysilyl group and a carbamate moiety, allows it to act as a crucial link between organic and inorganic materials. This technical guide delves into the historical development, synthesis, and diverse applications of this compound, providing detailed experimental protocols and insights for researchers, scientists, and professionals in drug development.

Historical Development

The journey of **ethyl (3-(triethoxysilyl)propyl)carbamate** is intrinsically linked to the broader evolution of organosilane chemistry. The foundational work on organosilicon compounds dates back to the 19th century, with significant advancements in the synthesis of hydrolyzable silanes in the early 20th century. However, it was the mid-20th century that witnessed the commercialization and widespread application of silane coupling agents. The 1970s marked the advent of carbamate-functional silanes, a specialized subclass developed to meet the growing demands for enhanced adhesion in polymer composites and biocompatible coatings. **Ethyl (3-(triethoxysilyl)propyl)carbamate** emerged from this wave of innovation, offering a unique combination of properties for various applications.

Physicochemical Properties

The key physicochemical properties of **ethyl (3-(triethoxysilyl)propyl)carbamate** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	C ₁₂ H ₂₇ NO ₅ Si
Molecular Weight	293.43 g/mol [1] [2]
CAS Number	17945-05-0 [1]
Appearance	Liquid [2]
IUPAC Name	ethyl N-(3-triethoxysilylpropyl)carbamate [2]

Synthesis of Ethyl (3-(triethoxysilyl)propyl)carbamate

The synthesis of **ethyl (3-(triethoxysilyl)propyl)carbamate** can be achieved through several routes. Two common and effective methods are detailed below, providing researchers with established protocols.

Method 1: From 3-Aminopropyltriethoxsilane

This method involves the reaction of 3-aminopropyltriethoxsilane with either diethyl carbonate or ethyl chloroformate.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopropyltriethoxsilane in anhydrous ethanol.
- Addition of Base: Add sodium ethoxide to the solution and heat the mixture to 55°C.
- Carbamate Formation: Slowly add diethyl carbonate to the reaction mixture.

- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[1]

Method 2: From 3-(Triethoxysilyl)propyl Isocyanate

This alternative synthesis route involves the reaction of 3-(triethoxysilyl)propyl isocyanate with a hydroxyl-containing compound, such as carvacrol, in the presence of a catalyst.

Experimental Protocol:

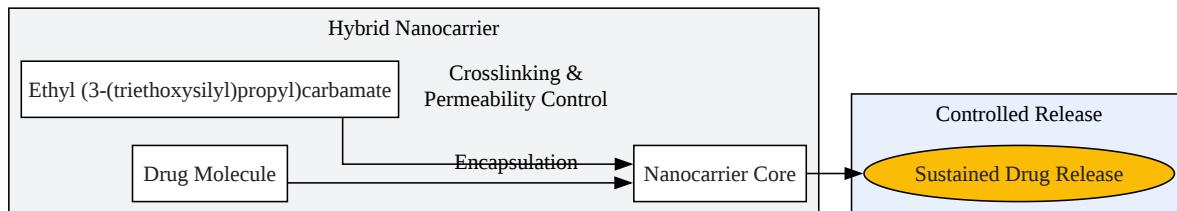
- Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxyl-containing compound (e.g., carvacrol) in an anhydrous solvent like toluene.
- Catalyst Addition: Add a catalytic amount of a Lewis acid, such as tetraoctyltin (0.5–1.0 mol%).
- Isocyanate Addition: Slowly add 3-(triethoxysilyl)propyl isocyanate to the reaction mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours to ensure complete reaction.
- Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure **ethyl (3-(triethoxysilyl)propyl)carbamate**. A typical yield for this method ranges from 70-85% with a purity of over 95%.[3]

Key Applications and Mechanisms

The dual functionality of **ethyl (3-(triethoxysilyl)propyl)carbamate** underpins its wide range of applications, from industrial materials to advanced biomedical technologies.

Surface Modification and Adhesion Promotion

The triethoxysilyl group of the molecule can undergo hydrolysis to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates such as glass, metal oxides, and silica, forming stable covalent Si-O-substrate bonds. The organic carbamate end of the molecule extends away from the surface, modifying its properties and enabling adhesion to organic polymers.



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References

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